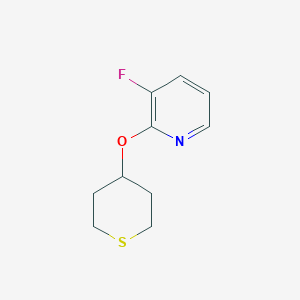

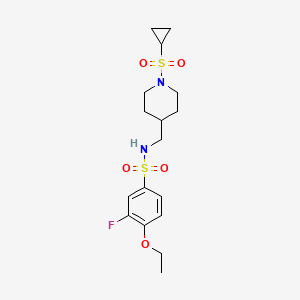

3-Fluoro-2-(thian-4-yloxy)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

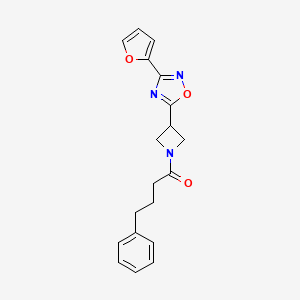

3-Fluoro-2-(thian-4-yloxy)pyridine is a fluorinated pyridine derivative . Fluorinated pyridines are known for their interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring .

Synthesis Analysis

The synthesis of fluorinated pyridines, including 3-Fluoro-2-(thian-4-yloxy)pyridine, is a challenging task due to their electron-rich aromatic structure. The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented . For instance, fluorination of 3-bromo-4-nitropyridine N-oxide produced in several minutes 3-fluoro-4-nitropyridine N-oxide in moderate yield at room temperature .Chemical Reactions Analysis

Fluoropyridines, including 3-Fluoro-2-(thian-4-yloxy)pyridine, have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . They can participate in various chemical reactions, including substitution reactions .Scientific Research Applications

Docking and QSAR Studies for Kinase Inhibitors

3-Fluoro-2-(thian-4-yloxy)pyridine derivatives have been explored in the context of docking and quantitative structure–activity relationship (QSAR) studies for c-Met kinase inhibitors. This research provides insights into the molecular features contributing to inhibitory activity and aids in predicting biological activities of these compounds as potential kinase inhibitors (Caballero et al., 2011).

Development of PET Imaging Ligands

Certain derivatives of 3-Fluoro-2-(thian-4-yloxy)pyridine, like 2-fluoro-3-[(S)-2-azetidinylmethoxy]pyridine, have been synthesized for use in positron emission tomography (PET) imaging of nicotinic acetylcholine receptors (nAChRs). These compounds offer insights into the central nAChRs and may have applications in brain imaging studies (Doll et al., 1999).

Synthesis and Characterization for N-Met Kinase Inhibitors

The synthesis and characterization of 3-Fluoro-2-(thian-4-yloxy)pyridine derivatives have been studied for their potential as selective and orally efficacious inhibitors of the Met kinase superfamily. Such studies are crucial in the development of new therapeutic agents targeting this kinase superfamily (Schroeder et al., 2009).

Radiochemical Synthesis for Nicotinic Receptors

The radiochemical synthesis of 3-Fluoro-2-(thian-4-yloxy)pyridine derivatives, such as 2-[18F]fluoro-3-(2(S)-azetidinylmethoxy)pyridine, has been explored for studying nicotinic acetylcholine receptors. This research contributes to understanding the binding properties and potential applications in diagnostic imaging (Horti et al., 1998).

Applications in Synthesis of Pyridines

Research into the regioselective fluorination of 2-aminopyridines and pyridin-2(1H)-ones, including 3-fluoro-substituted pyridine derivatives, has led to advancements in the synthesis of fluorinated pyridines. These methods are valuable for creating functionalized pyridines for various scientific applications (Zhou et al., 2018).

properties

IUPAC Name |

3-fluoro-2-(thian-4-yloxy)pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNOS/c11-9-2-1-5-12-10(9)13-8-3-6-14-7-4-8/h1-2,5,8H,3-4,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZZVYBFGSCNECF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCC1OC2=C(C=CC=N2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-2-(thian-4-yloxy)pyridine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(Oxolan-2-ylmethyl)imino]-1,4-dihydropyridine-2-carboxamide](/img/structure/B2466814.png)

![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenylbutanamide](/img/structure/B2466823.png)

![N-(5-(pyridin-3-ylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide](/img/structure/B2466824.png)

![(9-methyl-4-((4-methylbenzyl)thio)-2-(o-tolyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2466831.png)

![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-[(4-methylphenyl)methyl]pyrazine-2,3-dione](/img/structure/B2466836.png)